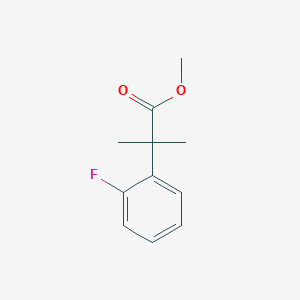

Methyl 2-(2-fluorophenyl)-2-methylpropanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-(2-fluorophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2,10(13)14-3)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXWKJKRFOKJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726301 | |

| Record name | Methyl 2-(2-fluorophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861901-19-1 | |

| Record name | Methyl 2-(2-fluorophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-(2-fluorophenyl)-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-fluorophenyl)-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Grignard reagent. In this approach, 2-fluorobenzyl bromide is reacted with methylmagnesium bromide to form the corresponding alcohol, which is then esterified with methanol to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-fluorophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to form 2-(2-fluorophenyl)-2-methylpropanoic acid and methanol in the presence of a strong acid or base.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 2-(2-fluorophenyl)-2-methylpropanoic acid and methanol.

Reduction: 2-(2-fluorophenyl)-2-methylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-fluorophenyl)-2-methylpropanoate has several applications in scientific research:

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interact with specific biological targets.

Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coatings, where its unique chemical properties contribute to enhanced performance.

Wirkmechanismus

The mechanism of action of methyl 2-(2-fluorophenyl)-2-methylpropanoate depends on its specific application. In pharmaceuticals, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(2-fluorophenyl)-2-methylpropanoate are best understood through comparisons with analogous compounds. Below is a detailed analysis:

Positional Isomers: Fluorine Substitution Effects

- Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS 476429-17-1): The para-fluorine isomer exhibits distinct electronic properties due to reduced steric hindrance compared to the ortho-fluorine variant. This isomer is priced at a premium (98% purity), reflecting its utility in fine chemical synthesis .

Halogen-Substituted Derivatives

- Methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate (CAS 154477-54-0): This derivative introduces a bromine atom and a butanoyl group, increasing molecular weight (282.76 g/mol vs. 196.22 g/mol for the fluorinated compound) and lipophilicity. Bromine’s higher polarizability enhances halogen bonding, making it suitable for catalytic applications .

- Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate (CAS 1803566-66-6): The nitro and bromo groups confer strong electron-withdrawing effects, reducing the compound’s stability under basic conditions compared to the fluorine-containing analog. This compound is used in specialized coupling reactions .

Functional Group Variations

- Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate (CAS 1042973-63-6): The dinitro substituents drastically lower the pKa of the ester group, enhancing acidity and reactivity toward nucleophiles. This contrasts with the fluorophenyl ester, which is less reactive due to fluorine’s moderate electron-withdrawing nature .

- 2-Methyl-2-phenylpropanoyl chloride: As an acyl chloride, this compound is significantly more reactive than the methyl ester, enabling rapid acylation reactions. However, it requires stringent moisture-free handling, unlike the ester, which is more stable .

Bioactive and Pharmacologically Relevant Analogs

- CHEMBL299348: A complex imidazo[1,2-a]pyrimidine derivative incorporating the fluorophenyl-methylpropanoate moiety. The fluorine enhances binding to GPCRs, demonstrating the structural advantage of fluorinated esters in drug design .

- 2-{2-[(Acetyloxy)methyl]oxiran-2-yl}-5-methylphenyl 2-methylpropanoate: Isolated from Schizogyne sericea, this natural product shares the 2-methylpropanoate group but lacks fluorination.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Biologische Aktivität

Methyl 2-(2-fluorophenyl)-2-methylpropanoate is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H13F O2 and a molecular weight of approximately 196.22 g/mol. The presence of a fluorine atom in the ortho position relative to the ester group enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets.

This compound exhibits its biological effects primarily through the inhibition of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is essential in drug metabolism, suggesting that this compound may significantly influence pharmacokinetics and therapeutic outcomes. The mechanism involves:

- Enzyme Inhibition : The compound acts as an inhibitor of CYP1A2, which can alter the metabolism of various drugs.

- Lipophilicity : The fluorine atom enhances the compound's ability to penetrate lipid membranes, facilitating its interaction with cellular targets.

Biological Activities

Research indicates several biological activities associated with this compound:

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, indicating that this compound may possess analogous properties.

- Analgesic Properties : There is ongoing research into its pain-relieving effects, which could lead to therapeutic applications in pain management.

- Potential Anticancer Activity : Preliminary studies suggest that it may have anticancer properties, warranting further investigation into its efficacy against various cancer types.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits CYP1A2, affecting drug metabolism | |

| Anti-inflammatory | Potential to reduce inflammation | |

| Analgesic | Possible pain-relieving effects | |

| Anticancer | Preliminary evidence suggests anticancer activity |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : Research focusing on enzyme inhibition has demonstrated that this compound can effectively inhibit CYP1A2 activity in vitro. This finding is significant for understanding its impact on drug interactions and metabolism .

- Therapeutic Applications : Investigations into its anti-inflammatory and analgesic properties have shown promise in preclinical models. These studies suggest potential therapeutic applications in treating conditions related to inflammation and pain .

- Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds have highlighted how modifications in the chemical structure can influence biological activity. For instance, variations in the position of the fluorine atom or changes in substituent groups can significantly affect enzyme inhibition potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(2-fluorophenyl)-2-methylpropanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of 2-(2-fluorophenyl)-2-methylpropanoic acid with methanol. Key parameters include:

- Catalyst choice : Sulfuric acid (H₂SO₄) or HCl (commonly used, but fluorinated substrates may require milder conditions to avoid side reactions) .

- Temperature : Reflux conditions (~60–80°C) ensure complete conversion, but fluorophenyl groups may necessitate lower temperatures to prevent decomposition .

- Solvent : Polar aprotic solvents (e.g., dichloromethane) improve solubility of aromatic intermediates .

- Example Table :

| Catalyst | Temp. (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| H₂SO₄ | 80 | 78 | 95% |

| HCl | 70 | 85 | 98% |

Q. How is structural confirmation performed for this compound?

- Methodological Answer :

- NMR : Compare observed chemical shifts (¹H/¹³C) with predicted values (e.g., δ ~7.2–7.6 ppm for fluorophenyl protons; δ ~170 ppm for ester carbonyl) .

- X-ray crystallography : Resolve crystal packing and bond angles using SHELX programs (e.g., SHELXL for refinement). Fluorine’s high electron density may require specialized data collection settings .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 211 (calculated for C₁₁H₁₂FO₂).

Q. What analytical methods ensure purity in academic research?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .

- LC-MS : Detect impurities (e.g., unreacted acid or methyl ester byproducts) via fragmentation patterns .

- TGA/DSC : Assess thermal stability (decomposition onset >150°C expected for fluorinated esters) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to predict electronic effects of fluorine substitution on reactivity .

- Molecular Docking : Screen against targets (e.g., enzymes in inflammation pathways) using AutoDock Vina. Fluorine’s electronegativity may enhance binding via polar interactions .

- Example SAR Insight : Fluorine at the ortho position increases steric hindrance, potentially reducing metabolic degradation compared to nitro or hydroxyl analogs .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated esters?

- Methodological Answer :

- Comparative Analysis : Re-run NMR under standardized conditions (CDCl₃, 400 MHz) to benchmark against literature .

- Isotopic Labeling : Synthesize ¹⁸O-labeled esters to confirm carbonyl assignments in IR spectra .

- Collaborative Validation : Cross-verify data with crystallographic results (e.g., bond lengths in X-ray structures) to resolve ambiguities .

Q. How to optimize stability studies for long-term storage in medicinal chemistry applications?

- Methodological Answer :

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light. Monitor via HPLC for hydrolysis products (e.g., 2-(2-fluorophenyl)-2-methylpropanoic acid) .

- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to inhibit radical-mediated decomposition, as seen in fluorinated acrylates .

- Storage Recommendations : Airtight containers under nitrogen at –20°C for >95% purity retention over 12 months .

Q. What experimental designs are critical for assessing enzymatic inhibition mechanisms?

- Methodological Answer :

- Kinetic Assays : Use Michaelis-Menten plots to determine inhibition constants (Kᵢ). Fluorine’s inductive effects may alter substrate binding in cytochrome P450 models .

- Fluorescence Quenching : Monitor tryptophan residues in enzymes (e.g., COX-2) to map interaction sites .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. non-competitive inhibition .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields between small-scale and pilot-scale syntheses?

- Methodological Answer :

- Scale-Up Challenges : Heat dissipation in larger batches may reduce efficiency. Use flow chemistry (continuous reactors) for precise temperature control, as demonstrated in nitro analog production .

- Catalyst Loading : Optimize stoichiometry (e.g., 1.2 eq. methanol for esterification) to compensate for vapor loss in reflux .

- Example Data :

| Scale | Catalyst Loading | Yield (%) |

|---|---|---|

| 10 mmol | 5% H₂SO₄ | 85 |

| 1 mol | 7% H₂SO₄ | 72 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.